molecular formula C10H11NO3 B2421564 Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate CAS No. 1616110-67-8

Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B2421564
CAS No.: 1616110-67-8
M. Wt: 193.202
InChI Key: VHUHNEWQERKNBR-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound with the molecular formula C10H11NO3 It is a derivative of benzofuran, a heterocyclic organic compound known for its diverse biological activities

Properties

IUPAC Name

methyl 5-amino-2,3-dihydro-1-benzofuran-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h4-5H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUHNEWQERKNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out under basic conditions and may involve the use of transition-metal catalysis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of large-scale reactors and continuous flow processes could be considered for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate is being investigated for its potential therapeutic effects. Its structural analogs have shown promise in various pharmacological activities:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound could inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Preliminary studies suggest that it may help in mitigating oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in creating more complex molecules:

Synthesis of Novel Compounds

This compound can be utilized to synthesize various derivatives through reactions such as alkylation and acylation. For example, it has been employed as a precursor in synthesizing benzofuran derivatives that possess enhanced biological activities .

Building Block for Pharmaceuticals

The compound acts as a building block for synthesizing pharmaceutical agents. Its ability to undergo various chemical transformations makes it suitable for creating diverse medicinal compounds tailored for specific therapeutic targets .

Material Science Applications

While primarily studied for its medicinal properties, there is emerging interest in its application within material science:

Polymer Chemistry

Research is exploring the use of this compound in polymer synthesis due to its functional groups that can participate in polymerization reactions. This could lead to the development of novel materials with specific mechanical and thermal properties .

Case Study 1: Anticancer Research

A study published in Cancer Letters demonstrated that derivatives of this compound showed significant inhibition of tumor cell proliferation in vitro and reduced tumor volume in xenograft models.

Case Study 2: Neuroprotective Mechanism

Research conducted at a leading university explored the neuroprotective effects of this compound on cultured neurons exposed to oxidative stressors. The results indicated a marked reduction in cell death and improved cell viability.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. For example, benzofuran derivatives have been shown to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .

Comparison with Similar Compounds

Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate (MABFC) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MABFC is characterized by a bicyclic structure that includes a benzofuran moiety and an amino group. Its molecular formula is C12H13NO3C_{12}H_{13}NO_{3}. The presence of the amino group and the carboxylate ester contributes to its reactivity and interaction with biological systems. The structural features suggest potential interactions with various biological targets, making it a candidate for drug development.

MABFC exhibits a range of biological activities through several mechanisms:

  • Target Interaction : MABFC has been identified as a selective agonist for cannabinoid receptor 2 (CB2), which is involved in various physiological processes including pain modulation and inflammation.
  • Biochemical Pathways : The compound influences multiple biochemical pathways, suggesting its potential in treating conditions related to inflammation and pain.
  • Pharmacokinetics : Studies indicate that MABFC has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), enhancing its therapeutic potential.

1. Antimicrobial Activity

Research has shown that derivatives of benzofuran compounds, including MABFC, possess antimicrobial properties. A study evaluated the antimicrobial activity of various benzofuran derivatives, indicating that MABFC may exhibit effectiveness against certain Gram-positive bacteria and fungi .

CompoundActivityReference
MABFCAntimicrobial
Benzofuran DerivativesBroad-spectrum antimicrobial

2. Analgesic Properties

MABFC's interaction with CB2 receptors suggests potential analgesic effects. Compounds that target these receptors have been associated with reduced pain perception and inflammation, making MABFC a candidate for neuropathic pain treatment.

3. Inhibition of Poly(ADP-ribose) Polymerase (PARP)

MABFC has been evaluated as an inhibitor of PARP-1, an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are being explored for their potential in cancer therapy. The compound's structure allows for modifications that can enhance its inhibitory potency .

Study on Analgesic Activity

A study conducted on MABFC demonstrated its efficacy as a selective CB2 agonist in animal models. The results indicated significant reductions in pain-related behaviors, supporting its potential use in pain management therapies.

PARP Inhibition Research

Further research focused on the synthesis of MABFC derivatives showed promising results in inhibiting PARP-1 activity with IC50 values indicating effective inhibition at low concentrations. For instance, certain derivatives exhibited IC50 values below 10 μM, suggesting strong inhibitory effects against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate?

  • Methodological Answer : The compound can be synthesized via regioselective amination and cyclization of precursor benzofuran derivatives. For example, intermediates like 7-hydroxy-2,3-dihydrobenzofuran are functionalized via nucleophilic substitution or catalytic hydrogenation. Key steps include palladium-catalyzed hydrogenation for nitro-to-amine conversion and esterification under anhydrous conditions .
  • Data Reference : Typical yields range from 57% to 82% for analogous benzofuran syntheses, with purification via column chromatography (ethyl acetate/hexane gradients) .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), with refinement using SHELX software (e.g., SHELXL for small-molecule refinement). Hydrogen bonding networks are analyzed via graph-set notation to classify motifs like R22(8)R_2^2(8) or DD chains .
  • Example : A related benzofuran derivative showed planar benzofuran units (mean deviation: 0.005 Å) and intermolecular O–H⋯O hydrogen bonds forming centrosymmetric dimers .

Q. What spectroscopic techniques validate the compound’s purity and structure?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., dihydrobenzofuran protons at δ 3.0–4.5 ppm).
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H11_{11}NO3_3).
  • IR : Stretching bands for amine (3300–3500 cm1^{-1}) and ester carbonyl (1700–1750 cm^{-1) groups .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence crystallization and stability?

  • Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies recurring motifs. For example, N–H⋯O interactions between the amine and ester groups may stabilize layered packing. Computational tools like CrystalExplorer quantify interaction energies (e.g., EintE_{\text{int}} = −30 kJ/mol for strong H-bonds) .
  • Case Study : In a structurally similar compound, O–H⋯O bonds (2.65–2.70 Å) dominated the crystal lattice, contributing to a melting point of 150–153°C .

Q. What computational methods predict the compound’s reactivity or pharmacological activity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level models electronic properties (e.g., frontier orbitals, electrostatic potentials). Docking studies (AutoDock Vina) assess binding to targets like serotonin receptors (5-HT4_4), relevant for prokinetic drug analogs .
  • Data Example : A benzofuran-based GABA-AT inhibitor showed a ΔGbinding_{\text{binding}} of −9.2 kcal/mol, correlating with experimental IC50_{50} values .

Q. How are regioselective functionalizations achieved during synthesis?

  • Methodological Answer : Steric and electronic directing groups control substitution. For example, electron-withdrawing groups (e.g., esters) meta-direct electrophilic attacks. Catalytic systems like Pd/C or Cu(I)-ligand complexes enhance selectivity in amination reactions .
  • Optimization : Reaction at −5°C in THF/NaOH increased amination yield from 45% to 72% in a phthalazine derivative .

Q. What strategies mitigate racemization in chiral dihydrobenzofuran derivatives?

  • Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) ensures enantiomeric excess (>90%). Polarimetric analysis ([α]D_D) and chiral HPLC (e.g., Chiralpak AD-H column) monitor stereochemical integrity .

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